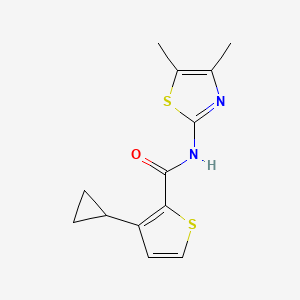![molecular formula C17H19FN2OS B7531954 N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide, also known as FTCP, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. FTCP is a member of the piperidine class of compounds, which are known to have various pharmacological properties.
Wirkmechanismus
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide acts as a selective dopamine D3 receptor antagonist, which is believed to be responsible for its pharmacological effects. The dopamine D3 receptor is involved in the regulation of mood, motivation, and reward. By blocking this receptor, this compound may have an impact on these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has an effect on the levels of dopamine in the brain. By blocking the dopamine D3 receptor, this compound may increase the release of dopamine, leading to changes in behavior. This compound has also been shown to have an impact on the levels of other neurotransmitters, including serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, which allows for the study of the specific effects of this receptor on behavior. This compound is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, there are limitations to the use of this compound in lab experiments. Its effects on other neurotransmitters may complicate the interpretation of results, and further research is needed to fully understand its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. The dopamine system is involved in the development of addiction, and this compound may be able to modulate this system to reduce drug-seeking behavior. Another area of research is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects than this compound. Finally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in research.
Conclusion:
This compound is a novel compound with potential applications in scientific research. Its selective dopamine D3 receptor antagonist properties make it a useful tool for studying the role of the dopamine system in behavior. Further research is needed to fully understand its pharmacological properties and potential applications in the treatment of various diseases.
Synthesemethoden
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-fluorobenzyl chloride with piperidine to form N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl] chloride. This intermediate is then reacted with thiophene-3-carboxamide to form this compound. The synthesis of this compound has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide has been identified as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In addition, this compound has been shown to have analgesic and anti-inflammatory properties. This compound has also been used in research to study the role of the dopamine system in the brain and its effects on behavior.
Eigenschaften
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-15-3-1-2-13(10-15)11-20-7-4-16(5-8-20)19-17(21)14-6-9-22-12-14/h1-3,6,9-10,12,16H,4-5,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDPJKPIRURPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)

![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
